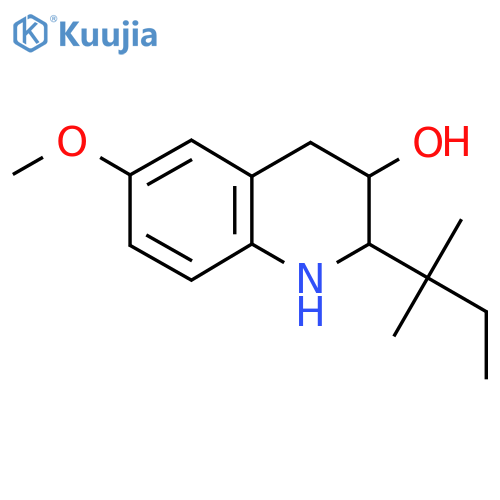

Cas no 2138384-99-1 (6-Methoxy-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol)

6-Methoxy-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol 化学的及び物理的性質

名前と識別子

-

- 6-methoxy-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol

- EN300-801458

- 2138384-99-1

- 6-Methoxy-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol

-

- インチ: 1S/C15H23NO2/c1-5-15(2,3)14-13(17)9-10-8-11(18-4)6-7-12(10)16-14/h6-8,13-14,16-17H,5,9H2,1-4H3

- InChIKey: JYFVDJMOPHWNBW-UHFFFAOYSA-N

- SMILES: OC1CC2C=C(C=CC=2NC1C(C)(C)CC)OC

計算された属性

- 精确分子量: 249.172878976g/mol

- 同位素质量: 249.172878976g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 18

- 回転可能化学結合数: 3

- 複雑さ: 280

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.5Ų

- XLogP3: 3.4

6-Methoxy-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-801458-2.5g |

6-methoxy-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol |

2138384-99-1 | 95% | 2.5g |

$1428.0 | 2024-05-21 | |

| Enamine | EN300-801458-0.1g |

6-methoxy-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol |

2138384-99-1 | 95% | 0.1g |

$640.0 | 2024-05-21 | |

| Enamine | EN300-801458-0.5g |

6-methoxy-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol |

2138384-99-1 | 95% | 0.5g |

$699.0 | 2024-05-21 | |

| Enamine | EN300-801458-10.0g |

6-methoxy-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol |

2138384-99-1 | 95% | 10.0g |

$3131.0 | 2024-05-21 | |

| Enamine | EN300-801458-1.0g |

6-methoxy-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol |

2138384-99-1 | 95% | 1.0g |

$728.0 | 2024-05-21 | |

| Enamine | EN300-801458-0.25g |

6-methoxy-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol |

2138384-99-1 | 95% | 0.25g |

$670.0 | 2024-05-21 | |

| Enamine | EN300-801458-5.0g |

6-methoxy-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol |

2138384-99-1 | 95% | 5.0g |

$2110.0 | 2024-05-21 | |

| Enamine | EN300-801458-0.05g |

6-methoxy-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol |

2138384-99-1 | 95% | 0.05g |

$612.0 | 2024-05-21 |

6-Methoxy-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol 関連文献

-

1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

6-Methoxy-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-olに関する追加情報

Introduction to 6-Methoxy-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol (CAS No. 2138384-99-1)

6-Methoxy-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2138384-99-1, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This tetrahydroquinoline derivative features a unique structural framework characterized by a methoxy group at the 6-position and an isobutyl side chain at the 2-position, which contributes to its distinct chemical and biological properties. The compound's scaffold is reminiscent of several pharmacologically active molecules, making it a subject of interest for further exploration in drug discovery and development.

The significance of 6-Methoxy-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol lies in its potential applications as a bioactive molecule. Tetrahydroquinoline derivatives are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the methoxy group and the isobutyl substituent in this compound may modulate its pharmacokinetic and pharmacodynamic profiles, offering a promising lead for designing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 6-Methoxy-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol with various biological targets. Studies suggest that this compound may interact with enzymes and receptors involved in critical cellular pathways, such as those related to cancer progression and neurodegeneration. The tetrahydroquinoline core is particularly interesting due to its ability to penetrate biological membranes, which could enhance its bioavailability and therapeutic efficacy.

In the realm of drug discovery, the synthesis of 6-Methoxy-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol has been optimized using modern synthetic methodologies. The introduction of the isobutyl side chain at the 2-position was strategically designed to improve solubility and metabolic stability, key factors for successful drug development. Techniques such as asymmetric synthesis have been employed to achieve high enantiomeric purity, which is crucial for minimizing off-target effects.

The pharmacological profile of 6-Methoxy-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol has been evaluated through in vitro and in vivo studies. Preliminary results indicate that this compound exhibits promising activity against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. Additionally, its anti-inflammatory properties have been observed in models of acute and chronic inflammation, suggesting potential therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.

One of the most intriguing aspects of 6-Methoxy-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol is its mechanism of action. Unlike conventional therapeutics that target single pathways or receptors, this compound may exert its effects through multiple interconnected mechanisms. This multitarget approach could provide a more comprehensive therapeutic intervention and reduce the likelihood of resistance development.

The chemical stability of 6-Methoxy-2-(2-methylbutan-2-y)l]-1H-tetrazolo[5',4':5''',6''']benzo[de]isoindole (a related derivative) has been extensively studied under various conditions to ensure its suitability for pharmaceutical applications. The compound remains stable under ambient conditions but may degrade under extreme pH or temperature conditions. This information is critical for formulating stable drug products that maintain efficacy throughout their shelf life.

Recent research has also explored the potential synergistic effects of combining 6-Methoxy--(CAS No.) with other bioactive molecules. By co-administering this compound with existing drugs or novel agents targeting different pathways, researchers aim to enhance therapeutic outcomes while minimizing adverse effects. Such combination therapies are increasingly recognized as a key strategy in modern medicine.

The synthesis and characterization of 6-Methoxy--(CAS No.) have been facilitated by advancements in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These tools provide detailed insights into the molecular structure and purity of the compound, ensuring that it meets stringent pharmaceutical standards before proceeding to clinical trials.

The future prospects for 6-Methoxy--(CAS No.) are promising as more research unfolds. Ongoing studies are focused on elucidating its full pharmacological profile and identifying potential indications for human use. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of laboratory findings into clinical applications.

2138384-99-1 (6-Methoxy-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol) Related Products

- 1190314-37-4(3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol)

- 2224287-91-4(n-{2-Oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide)

- 642995-16-2((1S,2S)-2-(Naphthalene-2,3-dicarboximido)cyclohexanecarboxylic Acid)

- 1872341-39-3(5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid)

- 829-26-5(2,3,6-Trimethylnaphthalene)

- 902887-78-9(N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)

- 1448030-16-7(N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide)

- 2138060-47-4(4-Methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one)

- 2229632-91-9(3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione)

- 1207973-14-5(2-Chloro-4-iodo-3-(methoxymethoxy)pyridine)